molecular formula C16H15ClN2O3 B5889423 4-chloro-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide

4-chloro-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide

Cat. No.: B5889423
M. Wt: 318.75 g/mol
InChI Key: FVWYFFOWHVAVFY-UHFFFAOYSA-N
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Description

4-chloro-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide is an organic compound with a molecular formula of C15H15ClN2O3 It is a derivative of benzohydrazide, characterized by the presence of a chloro group at the 4-position of the benzene ring and a methoxyphenyl group attached to the acetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-chloro-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-8-2-11(3-9-14)10-15(20)18-19-16(21)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWYFFOWHVAVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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